6-Bromo-8-chloroimidazo[1,2-a]pyrazine chemical properties
6-Bromo-8-chloroimidazo[1,2-a]pyrazine chemical properties
An In-depth Technical Guide to 6-Bromo-8-chloroimidazo[1,2-a]pyrazine: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-bromo-8-chloroimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, established synthetic pathways, reactivity, and its emerging role as a versatile building block for novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this important scaffold.
Introduction to the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a fused bicyclic heteroaromatic system that has garnered substantial attention in pharmaceutical research. This scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, often serving as the foundational framework for potent and selective inhibitors. The unique arrangement of nitrogen atoms within the rings imparts specific electronic and steric properties, making it an attractive starting point for library synthesis and lead optimization.
6-Bromo-8-chloroimidazo[1,2-a]pyrazine is a specifically substituted derivative designed for synthetic utility. The presence of two distinct halogen atoms at the 6- and 8-positions provides orthogonal handles for sequential, site-selective chemical modifications, such as cross-coupling and nucleophilic substitution reactions. This dual functionality is a key reason for its value in constructing complex molecules, particularly in the development of targeted therapies like Protein-Targeting Chimeras (PROTACs).
Physicochemical and Spectroscopic Properties
The fundamental properties of 6-bromo-8-chloroimidazo[1,2-a]pyrazine are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1208083-37-7 | [1][2][3] |
| Molecular Formula | C₆H₃BrClN₃ | [2][4][5] |
| Molecular Weight | 232.47 g/mol | [2][5][6] |
| IUPAC Name | 6-bromo-8-chloroimidazo[1,2-a]pyrazine | [2] |
| Appearance | Yellow solid | [7] |
| Purity | Typically ≥95% | [2][7] |
| SMILES | Cl/C1=N/C(Br)=C\N2C=CN=C12 | [2] |
| Storage Conditions | Store at 2–8°C under an inert atmosphere (N₂ or Ar) | [7][8] |
Spectroscopic Characterization
Full characterization of 6-bromo-8-chloroimidazo[1,2-a]pyrazine relies on standard analytical techniques. While specific spectra are proprietary to manufacturers, typical data includes:
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Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are used to confirm the proton and carbon framework of the molecule.
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Mass Spectrometry (MS) : Techniques like LC-MS would be used to verify the molecular weight and isotopic pattern, which is distinctive due to the presence of bromine and chlorine.[8][9][10]
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High-Performance Liquid Chromatography (HPLC) : This is used to determine the purity of the compound.[8][9][10]
Synthesis and Reactivity
The synthetic utility of 6-bromo-8-chloroimidazo[1,2-a]pyrazine is rooted in its preparation and subsequent reactivity.
General Synthetic Pathway
The synthesis of the imidazo[1,2-a]pyrazine core generally involves the condensation of an aminopyrazine derivative with an α-halocarbonyl compound. For 6-bromo-8-chloroimidazo[1,2-a]pyrazine, a plausible route begins with a suitably substituted aminopyrazine, followed by cyclization and halogenation steps. A representative synthesis, adapted from methodologies for similar scaffolds, is outlined below.[11]
Caption: Generalized synthetic workflow for substituted imidazo[1,2-a]pyrazines.
A common method involves the reaction of an aminopyrazine with chloroacetaldehyde.[12] Subsequent regioselective bromination, often with N-Bromosuccinimide (NBS), can install the bromine atom at the desired position.[11][13]
Chemical Reactivity
The reactivity of the imidazo[1,2-a]pyrazine scaffold is dominated by its electron distribution and the influence of its substituents.
The five-membered imidazole ring is more electron-rich than the six-membered pyrazine ring, making it the primary site for electrophilic attack. Theoretical and experimental studies show that electrophilic substitution, such as halogenation, preferentially occurs at the C-3 position.[14] This regioselectivity is governed by the stability of the resulting cationic intermediate (Wheland intermediate), where attack at C-3 allows the six-membered ring to maintain its aromaticity.[14]
The true synthetic power of 6-bromo-8-chloroimidazo[1,2-a]pyrazine lies in the differential reactivity of its two halogen atoms. The C-Br and C-Cl bonds are prime sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAAr).
This allows for the sequential introduction of different functional groups. For instance, the C-Cl bond might be selectively targeted by nucleophiles like amines under specific conditions, while the C-Br bond is more suitable for palladium-catalyzed couplings.[13] This differential reactivity is crucial for building molecular diversity from a single, common intermediate.
Caption: Key reactivity pathways for synthetic diversification.
Applications in Drug Discovery and Chemical Biology
6-Bromo-8-chloroimidazo[1,2-a]pyrazine is primarily utilized as a high-value intermediate in the synthesis of biologically active molecules.
Protein Degrader Building Blocks (PROTACs)
A significant application of this compound is in the construction of PROTACs.[7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The halogenated imidazopyrazine core serves as an excellent anchor point for attaching the linker, with the other halogen available for connecting to a warhead that binds the protein of interest.[7]
Kinase Inhibitors and Receptor Modulators
The imidazo[1,2-a]pyrazine scaffold has been identified as a core component in various kinase inhibitors and receptor modulators. For example, derivatives of this class have been discovered as selective negative modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically those associated with the TARP γ-8 regulatory protein.[11] Such modulators have potential applications in treating neurological disorders.
Antimicrobial and Antioxidant Agents
Research into imidazo[1,2-a]pyrazine derivatives has also revealed potential antimicrobial and antioxidant properties.[13] The ability to easily functionalize the core allows for the exploration of a large chemical space to optimize these activities.
Safety and Handling
As with all laboratory chemicals, 6-bromo-8-chloroimidazo[1,2-a]pyrazine should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[15][16]
-
Handling : Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[15][16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15][16]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[15][16]
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First Aid :
Conclusion
6-Bromo-8-chloroimidazo[1,2-a]pyrazine is a strategically important heterocyclic building block with significant value in modern drug discovery. Its key attributes—a privileged core scaffold and dual, orthogonally reactive halogen substituents—make it an ideal starting point for the synthesis of complex and diverse molecular libraries. Its demonstrated utility in the development of PROTACs and other targeted therapeutics underscores its role as a critical tool for medicinal chemists aiming to address challenging biological targets. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.
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